3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group. The 1H-1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide via nucleophilic substitution with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.
CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrrolidine rings.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the pyrrolidine ring may yield pyrrolidines with varying degrees of saturation .
Scientific Research Applications
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-triazol-4-yl)pyridine: A selective SIRT3 inhibitor with applications in cancer research.
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Known for its antiviral and anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Investigated for its cytotoxic activity against cancer cell lines.
Uniqueness
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzonitrile group, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNDWCZNIGBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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